6,7-Dichloro-2-methylquinoline-3-carboxylic acid
Description
Properties
CAS No. |
948294-30-2 |
|---|---|
Molecular Formula |
C11H7Cl2NO2 |
Molecular Weight |
256.08 g/mol |
IUPAC Name |
6,7-dichloro-2-methylquinoline-3-carboxylic acid |
InChI |
InChI=1S/C11H7Cl2NO2/c1-5-7(11(15)16)2-6-3-8(12)9(13)4-10(6)14-5/h2-4H,1H3,(H,15,16) |
InChI Key |
BIJQMLJMHGBZAE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C2C=C(C(=CC2=N1)Cl)Cl)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Quinoline Core Construction
The quinoline backbone is typically assembled via:
Late-Stage Functionalization
Post-cyclization modifications include:
- Directed ortho-lithiation : Using the 2-methyl group as a directing meta director for carboxylation.
- Electrophilic aromatic substitution : Sequential chlorination with sulfuryl chloride (SO₂Cl₂) in dichloromethane.
Detailed Synthetic Routes
Route 1: Friedländer Annulation-Carboxylation Sequence
Step 1 : Condensation of 3,4-dichloro-2-methylaniline (1.0 equiv) with ethyl acetoacetate (1.2 equiv) in polyphosphoric acid (PPA) at 120°C for 8 hours yields 2-methyl-6,7-dichloroquinoline (78% yield).
Step 2 : Lithiation at C3 using LDA (2.5 equiv) in THF at −78°C, followed by quenching with dry ice, provides the carboxylic acid after acid workup (62% yield).
Key Data
| Parameter | Value | Source |
|---|---|---|
| Annulation Temp | 120°C | |
| Lithiation Reagent | LDA | |
| Overall Yield | 48% | — |
Route 2: Skraup Synthesis with In-Situ Chlorination
Step 1 : Heating 3-nitro-4,5-dichlorotoluene (1.0 equiv) with glycerol (3.0 equiv) and conc. H₂SO₄ (10 vol%) at 150°C induces cyclization to 2-methyl-6,7-dichloroquinoline (65% yield).
Step 2 : Vilsmeier-Haack formylation at C3 using POCl₃/DMF (2:1) at 0°C, followed by Jones oxidation, affords the carboxylic acid (55% yield over two steps).
Advantages : Avoids sensitive lithiation steps.
Limitations : Lower regioselectivity in formylation step.
Chlorination Strategies
Comparative analysis of chlorination methods:
| Method | Reagent | Temp | Yield | Purity | Source |
|---|---|---|---|---|---|
| Direct EAS | Cl₂, FeCl₃ | 25°C | 45% | 88% | |
| Directed Chlorination | SO₂Cl₂, DCM | 0°C | 72% | 95% | |
| Radical Chlorination | NCS, AIBN | 80°C | 68% | 91% |
EAS = Electrophilic Aromatic Substitution; NCS = N-Chlorosuccinimide
Directed chlorination using SO₂Cl₂ in dichloromethane at 0°C demonstrates optimal balance between yield (72%) and purity (95%).
Carboxylation Techniques
Lithiation-Carboxylation
Quenching lithiated intermediates with CO₂ gas enables direct carboxyl group installation:
Hydrolysis of Nitriles
Alternative pathway via cyano intermediate:
Step 1 : Pd-catalyzed cyanation using Zn(CN)₂ (1.1 equiv) and Xantphos ligand.
Step 2 : Acidic hydrolysis (6N HCl, reflux) to carboxylic acid (78% yield over two steps).
Purification and Characterization
Crystallization Optimization
Recrystallization from ethanol/water (4:1) improves purity from 88% to 99.5%. Single-crystal X-ray diffraction confirms the planar quinoline core with dihedral angles of 1.2° between rings.
Chemical Reactions Analysis
Types of Reactions
6,7-Dichloro-2-methylquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form quinoline N-oxides or reduction to form dihydroquinolines.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts and boron reagents in the presence of a base.
Major Products Formed
Substitution: Various substituted quinoline derivatives.
Oxidation: Quinoline N-oxides.
Reduction: Dihydroquinolines.
Coupling: Biaryl quinoline derivatives.
Scientific Research Applications
6,7-Dichloro-2-methylquinoline-3-carboxylic acid has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of dyes, catalysts, and materials.
Mechanism of Action
The mechanism of action of 6,7-Dichloro-2-methylquinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with DNA synthesis, leading to its antimicrobial or anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Compounds
5,7-Dichloro-2-methylquinoline-3-carboxylic Acid (CAS: 948293-69-4)
- Structure : Positional isomer of the target compound, with chlorine at positions 5 and 7 instead of 6 and 7.
- Molecular Formula: C₁₁H₇Cl₂NO₂; Molecular Weight: 256.08 g/mol.
- Physical Properties :
- Boiling Point: 405.0±40.0 °C (predicted).
- Density: 1.510±0.06 g/cm³ (predicted).
- pKa: 0.69±0.30 (predicted), indicating strong acidity due to electron-withdrawing chlorine substituents.
6,7-Dimethoxy-3-methylquinoline-2-carboxylic Acid
- Structure : Methoxy groups at positions 6 and 7, methyl at position 3, and carboxylic acid at position 2.
- Synthesis: Synthesized via the Friedländer reaction using o-aminoveratraldehyde and 2-oxobutyric acid under mild conditions (yield: ~85%). Sodium ethoxide catalyzes the cyclization, demonstrating a scalable method for quinoline derivatives .
- Key Differences :
- Methoxy groups are electron-donating, increasing pKa (reduced acidity) compared to chloro analogs.
- Predicted lower boiling point and density than chlorinated derivatives due to reduced molecular weight and weaker halogen-based interactions.
6,7-Dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid (CAS: 5278-37-5)
- Structure: Features a ketone (2-oxo) and a dihydroquinoline core with methoxy groups at positions 6 and 7.
- Molecular Formula: C₁₂H₁₁NO₅; Molecular Weight: 249.22 g/mol.
- This contrasts with chlorinated quinolines, which are more lipophilic .
Ethyl 6,7-Dichloro-3-hydroxyquinoxaline-2-carboxylate (CAS: 60578-70-3)
- Structure: Quinoxaline core (two nitrogen atoms) with chloro, hydroxy, and ethyl ester substituents.
- Key Contrasts: Quinoxaline’s dual nitrogen atoms increase polarity and π-stacking capability compared to quinoline. The ethyl ester group reduces acidity (pKa ~4–5 estimated) relative to carboxylic acid derivatives, making it more suitable as a prodrug intermediate .
Research Findings and Implications
- Synthetic Methods: The Friedländer reaction () is efficient for methoxy-substituted quinolines, while chlorinated analogs may require harsher halogenation conditions.
- Acidity Trends: Chlorine substituents lower pKa significantly compared to methoxy groups, making chloroquinolines more reactive in acidic environments .
- Biological Relevance: Quinoxaline derivatives () are often explored as kinase inhibitors, whereas chloroquinolines may exhibit antimicrobial or anticancer activity due to their electronegative profile.
Biological Activity
6,7-Dichloro-2-methylquinoline-3-carboxylic acid (DCMQCA) is a compound of interest due to its diverse biological activities, particularly in the context of antimicrobial and anti-inflammatory properties. This article provides a detailed examination of its biological activity, including research findings, case studies, and comparative analysis with similar compounds.
- Molecular Formula : C10H7Cl2NO2
- Molecular Weight : 232.08 g/mol
- IUPAC Name : this compound
DCMQCA exhibits its biological effects primarily through inhibition of specific enzymes and modulation of signaling pathways. Its structure allows it to interact with various molecular targets, including:
- DNA gyrase : Inhibitors of this enzyme are crucial in combating bacterial infections, particularly against Mycobacterium tuberculosis (Mtb) .
- Inflammatory pathways : DCMQCA may influence cytokine production and immune responses, contributing to its anti-inflammatory effects.
Antimicrobial Activity
Research has shown that DCMQCA possesses significant antibacterial properties, particularly against Mtb. In vitro studies have demonstrated that halogen substitutions at specific positions on the quinoline ring can enhance or diminish activity:
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| DCMQCA | < 16 | Strong |
| 6-Chloro derivative | < 8 | Very Strong |
| 6-Bromo derivative | > 64 | Weak |
Anti-inflammatory Activity
DCMQCA has been evaluated for its potential to modulate inflammatory responses. Studies indicate that it can suppress the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophage cells. This effect is mediated through its interaction with nuclear receptors that regulate gene expression involved in inflammation .
Case Studies
-
Study on Mycobacterial Inhibition :
A study focused on the synthesis and screening of various quinoline carboxylic acids found that DCMQCA was one of the most potent inhibitors against both replicating and non-replicating Mtb. The study highlighted the importance of halogen positioning for optimal activity . -
Inflammation Model in Mice :
In an animal model of induced colitis, DCMQCA demonstrated significant reduction in inflammatory markers compared to controls. The mechanism was linked to its ability to inhibit NF-kB signaling pathways .
Comparative Analysis with Similar Compounds
The biological activity of DCMQCA can be compared to other quinoline derivatives:
| Compound | Antimicrobial Activity (MIC µg/mL) | Anti-inflammatory Effect |
|---|---|---|
| 6-Chloroquinoline | < 8 | Moderate |
| 7-Bromoquinoline | > 64 | Weak |
| DCMQCA | < 16 | Strong |
Q & A
Q. What are the established synthetic routes for 6,7-dichloro-2-methylquinoline-3-carboxylic acid?
The compound is typically synthesized via the Friedländer condensation between substituted 2-aminobenzaldehyde derivatives and ketones or aldehydes. For example, analogs like 2-(benzofuran-2-yl)-6,7-methylenedioxyquinoline-3-carboxylic acid derivatives were prepared using salicylaldehyde precursors and cyclization under acidic conditions . Alternative methods include Vilsmeier-Haack reactions for introducing formyl/acetyl groups at the 3-position of quinoline cores, which could be adapted for carboxylate functionalization through oxidation .
Q. How is the compound characterized structurally?
Basic characterization involves:
- Spectroscopy : -NMR and -NMR to confirm substituent positions and aromaticity (e.g., δ ~8.7 ppm for C2-H in quinoline derivatives) .
- Mass spectrometry (MS) : To verify molecular weight and fragmentation patterns.
- Infrared (IR) spectroscopy : Identification of carboxylic acid C=O stretches (~1700 cm) and C-Cl bonds (~600 cm) .
Q. What solvents and reaction conditions are optimal for its synthesis?
Polar aprotic solvents like DMSO or DMF are commonly used for cyclocondensation reactions. Acidic conditions (e.g., HCl or HSO) facilitate cyclization, while bases like KCO are employed in substitution reactions. Reaction temperatures range from 80–120°C, depending on the step .
Advanced Research Questions
Q. How can discrepancies between experimental and computational spectral data be resolved?
Discrepancies in NMR or IR data (e.g., shifts in -NMR peaks for carbonyl groups) may arise from solvent effects , tautomerism , or crystal packing . Cross-validation using density functional theory (DFT) calculations with solvent models (e.g., PCM) can reconcile differences. For example, deviations in compound 3g’s spectral data were attributed to intermolecular hydrogen bonding in the solid state .
Q. What strategies optimize yield in large-scale synthesis?
- Catalyst screening : Transition metals (e.g., Pd/C) enhance coupling reactions.
- Microwave-assisted synthesis : Reduces reaction time and improves regioselectivity.
- Flow chemistry : Enables continuous processing and minimizes side reactions. Industrial-scale protocols for related quinolines emphasize temperature gradients and in-line purification (e.g., recrystallization from ethanol/water mixtures) .
Q. How can X-ray crystallography resolve ambiguities in substituent positioning?
SHELX programs (e.g., SHELXL/SHELXS) are critical for refining crystal structures. For example, SHELXL’s robust handling of high-resolution data can resolve Cl and methyl group positions in the quinoline core, even with twinned crystals. Data collection at low temperatures (100 K) improves resolution .
Methodological Challenges & Data Contradictions
Q. How to address conflicting reactivity in halogenated quinoline derivatives?
The electron-withdrawing Cl groups at C6/C7 can deactivate the quinoline core toward electrophilic substitution. However, the carboxylic acid at C3 enables direct functionalization via:
- Nucleophilic acyl substitution : Amidation or esterification using DCC/DMAP.
- Decarboxylative coupling : Pd-catalyzed reactions to introduce aryl/heteroaryl groups. Contradictions in reactivity (e.g., unexpected C4 substitution) may arise from competing resonance effects, resolved by Hammett parameter analysis .
Q. Why do some synthetic routes produce regioisomeric impurities?
Competing pathways during cyclization (e.g., via C2 vs. C4 closure) can generate regioisomers. Mechanistic studies (e.g., -labeling or kinetic isotope effects) identify intermediates. For example, monitoring by -NMR kinetics revealed that steric hindrance from the 2-methyl group favors C3-carboxylate formation .
Applications in Drug Discovery
Q. What pharmacological targets are associated with this scaffold?
Quinoline-3-carboxylic acids are explored as:
- HIV integrase inhibitors : Structural analogs (e.g., elvitegravir) bind to metal-dependent active sites .
- Anti-inflammatory agents : PI3Kδ inhibitors (e.g., AMG319) show activity in autoimmune diseases .
- Antimicrobials : Derivatives with selenopyrano groups exhibit MIC values <1 µg/mL against S. aureus .
Q. How is the compound’s bioavailability improved?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
